Pentyl[(pyrimidin-5-yl)methyl]amine
Overview
Description
Pentyl[(pyrimidin-5-yl)methyl]amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pentyl group attached to a pyrimidin-5-ylmethylamine moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, thereby disrupting the cell cycle and potentially leading to cell death .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds that inhibit cdk2 can disrupt the cell cycle, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
Pentyl[(pyrimidin-5-yl)methyl]amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in altered cell cycle progression and potential anti-proliferative effects on cancer cells .
Cellular Effects
This compound has been shown to exert various effects on different types of cells and cellular processes. In cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), this compound exhibits cytotoxic activity, leading to reduced cell viability and induction of apoptosis . The compound influences cell signaling pathways by inhibiting CDK2, which plays a role in cell cycle regulation. Additionally, this compound affects gene expression by modulating the activity of transcription factors involved in cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells. Additionally, this compound may modulate the expression of genes involved in cell proliferation and apoptosis by affecting the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CDK2 activity and persistent anti-proliferative effects on cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit anti-tumor activity without significant toxicity . High doses of the compound can lead to adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects and toxicological profile of this compound need to be carefully evaluated to determine its safe and effective dosage range in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation and conjugation of this compound, leading to the formation of metabolites that are excreted via the kidneys
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues depends on factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus of cells . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its interactions with biomolecules and its overall cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl[(pyrimidin-5-yl)methyl]amine typically involves the reaction of pyrimidine derivatives with pentylamine under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts to facilitate the coupling of pyrimidine derivatives with pentylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Pentyl[(pyrimidin-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives with altered functional groups.
Scientific Research Applications
Pentyl[(pyrimidin-5-yl)methyl]amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and ability to inhibit cyclin-dependent kinases.
Quinolinyl-pyrazoles: Exhibits pharmacological activities, including antimicrobial and anticancer effects.
Uniqueness
Pentyl[(pyrimidin-5-yl)methyl]amine stands out due to its unique structural features, which confer distinct chemical and biological properties. Its pentyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and molecular targets within cells.
Properties
IUPAC Name |
N-(pyrimidin-5-ylmethyl)pentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-2-3-4-5-11-6-10-7-12-9-13-8-10/h7-9,11H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYZCDPQBQWYNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC1=CN=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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